An In-depth Technical Guide to the Physical Properties of (S)-1-(3-Fluorophenyl)ethylamine Hydrochloride
An In-depth Technical Guide to the Physical Properties of (S)-1-(3-Fluorophenyl)ethylamine Hydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core physical properties of (S)-1-(3-Fluorophenyl)ethylamine hydrochloride. Understanding these characteristics is paramount for its effective application as a chiral building block in the synthesis of pharmacologically active molecules.
Chemical Identity and Structural Framework
(S)-1-(3-Fluorophenyl)ethylamine hydrochloride is the hydrochloride salt of the chiral amine (S)-1-(3-Fluorophenyl)ethylamine. The introduction of the hydrochloride salt form is a common strategy in pharmaceutical development to improve the handling, stability, and solubility of amine-containing compounds.[1] The salt formation converts the basic free amine into a more stable, crystalline solid.[1]
The structure consists of a benzene ring substituted with a fluorine atom at the meta-position and a chiral ethylamine group at the 1-position, with the stereochemistry fixed in the (S)-configuration.
Caption: Chemical structure of (S)-1-(3-Fluorophenyl)ethylamine hydrochloride.
Core Physicochemical Properties
The physical properties of a substance are critical for its handling, formulation, and role in chemical synthesis. The hydrochloride salt form generally imparts a higher melting point, increased thermal stability, and enhanced aqueous solubility compared to the free base.
A summary of the key physical properties is presented below. It is important to note that while some data is available from commercial suppliers, other values may be predicted or inferred from structurally similar compounds. Experimental verification is always recommended for critical applications.
| Property | Value | Source/Notes |
| CAS Number | 321429-48-5 | [2][3] |
| Molecular Formula | C₈H₁₁ClFN | [] |
| Molecular Weight | 175.63 g/mol | [3][] |
| Appearance | White to off-white solid | [5] |
| Melting Point | Not explicitly reported; expected to be significantly higher than the free base (0 °C).[6] Salt formation increases melting points.[1] | Inferred |
| Solubility | Expected to be soluble in water, methanol, and ethanol. | Inferred from general properties of amine hydrochlorides. |
| Specific Optical Rotation | Levorotatory (-). The exact value requires experimental determination. | Inferred from (S)-configuration designation.[7] |
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stereochemical integrity of (S)-1-(3-Fluorophenyl)ethylamine hydrochloride is crucial. A multi-step analytical workflow is typically employed for quality control.
Caption: A typical analytical workflow for quality control.
Melting Point Determination
The melting point is a fundamental physical property used to assess the purity of a crystalline solid.[8][9] Pure substances exhibit a sharp and defined melting range, whereas impurities typically depress the melting point and broaden the range.[8][10]
Experimental Protocol: Capillary Method [8][11]
-
Sample Preparation: Finely powder a small amount of the dry (S)-1-(3-Fluorophenyl)ethylamine hydrochloride.
-
Loading: Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.[11]
-
Heating: Place the capillary tube in a calibrated melting point apparatus. Heat at a controlled rate, typically reducing the ramp rate to 1-2 °C per minute near the expected melting point.[9][11]
-
Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which the material is completely liquid (clear point).[11] The recorded melting range provides an indication of purity.
Optical Rotation Measurement
Optical rotation is the property of a chiral substance to rotate the plane of polarized light.[7][12] The measurement is essential to confirm the stereochemical identity of the enantiomer. Substances that rotate the plane clockwise are dextrorotatory (+), while those that rotate it counter-clockwise are levorotatory (-).[7] For (S)-1-(3-Fluorophenyl)ethylamine hydrochloride, a negative rotation is expected.
Experimental Protocol: Specific Rotation Determination [13][14]
-
Solution Preparation: Accurately weigh a specific amount of the sample and dissolve it in a known volume of a specified solvent (e.g., methanol or water) in a volumetric flask. Adjust the solution to a constant temperature, typically 25°C.[13]
-
Instrument Calibration: Determine the zero point of the polarimeter using a blank (the pure solvent).[14]
-
Measurement: Fill the polarimeter tube with the sample solution, ensuring no air bubbles are present. Make several readings of the observed rotation.[13]
-
Calculation: The specific optical rotation [α] is calculated using the formula: [α] = (100 * α) / (l * c) where α is the observed rotation in degrees, l is the path length of the tube in decimeters, and c is the concentration of the solution in g/100 mL.[13]
Chiral High-Performance Liquid Chromatography (HPLC)
While optical rotation confirms the bulk enantiomeric nature, chiral HPLC is the definitive method to determine enantiomeric purity or enantiomeric excess (e.e.). This technique separates the (S) and (R) enantiomers, allowing for their precise quantification.[15][16]
Experimental Protocol: Chiral HPLC Analysis [17][18]
-
Objective: To separate and quantify the (S) and (R) enantiomers of 1-(3-Fluorophenyl)ethylamine.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): A column specifically designed for chiral separations, such as a polysaccharide-based (e.g., cellulose or amylose derivatives) or crown-ether based CSP, is required.[15][17]
-
Mobile Phase: A mixture of solvents, often a non-polar solvent like hexane with a polar modifier like isopropanol or ethanol. The exact composition must be optimized for the specific column used.
-
Detection: UV detection at a wavelength where the analyte absorbs, typically around 210-260 nm.[17]
-
Procedure:
-
Prepare a standard solution of the racemic mixture to determine the retention times of both the (S) and (R) enantiomers.
-
Prepare a solution of the (S)-1-(3-Fluorophenyl)ethylamine hydrochloride sample at a known concentration.
-
Inject the solutions onto the HPLC system.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
-
Handling and Storage
(S)-1-(3-Fluorophenyl)ethylamine hydrochloride should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. As with many amine hydrochlorides, it may be hygroscopic. Therefore, it should be stored in a tightly sealed container in a cool, dry place, often under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake and degradation.[5]
Conclusion
The physical properties of (S)-1-(3-Fluorophenyl)ethylamine hydrochloride—its solid nature, melting point characteristics, solubility, and optical activity—are defining features that dictate its utility in pharmaceutical research and development. The analytical protocols outlined in this guide provide a framework for ensuring the material's quality and integrity, which is a prerequisite for its successful application in the synthesis of novel therapeutic agents. Rigorous characterization is the foundation upon which reliable and reproducible scientific outcomes are built.
References
-
Pharmaguideline. (2011). Determination of Optical Rotation and Specific Optical Rotation. [Link]
-
digicollections.net. 1.4 Determination of optical rotation and specific rotation. [Link]
-
British Pharmacopoeia. Appendix V F. Determination of Optical Rotation and Specific Optical Rotation. [Link]
-
Japanese Pharmacopoeia. Optical Rotation Determination. [Link]
-
NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Link]
-
Analytical Testing Labs. Optical Rotation Determinations. [Link]
-
Babu, N. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystals, 1(1), 3-30. [Link]
-
ResolveMass Laboratories Inc. Melting Point Determination. [Link]
-
PubChem. (1S)-1-(3-Fluorophenyl)ethylamine. [Link]
- Google Patents.
-
Sousa, M. E., & Castanheira, E. M. (2020). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 25(22), 5327. [Link]
-
Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]
-
CD Formulation. Melting Point Test. [Link]
-
MDPI. Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. [Link]
-
ResearchGate. Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds. [Link]
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. (S)-1-(3-Fluorophenyl)ethylamine hydrochloride - [sigmaaldrich.com]
- 5. (S)-1-(2-Fluorophenyl)ethanamine hydrochloride | 1332832-14-0 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. drugfuture.com [drugfuture.com]
- 8. nano-lab.com.tr [nano-lab.com.tr]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Melting Point Test - CD Formulation [formulationbio.com]
- 11. thinksrs.com [thinksrs.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. Determination of Optical Rotation and Specific Optical Rotation | Pharmaguideline [pharmaguideline.com]
- 14. digicollections.net [digicollections.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
